1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene is an organic compound with the molecular formula and a CAS number of 14594-70-8. This compound features a nitro group and a phenoxy methoxy linkage, which contribute to its chemical reactivity and potential biological activities. Its structure includes two nitro substituents, enhancing its electron-withdrawing properties, which can influence its reactivity in various
These reactions are facilitated by common reagents such as acids and bases, and the outcomes depend heavily on the specific conditions employed during the reactions.
The synthesis of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene typically involves:
These methods can be adapted for industrial production, focusing on maximizing efficiency and minimizing by-products.
1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene has several applications across various fields:
The interaction studies of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene focus on its biochemical mechanisms. The nitro and phenoxy groups play critical roles in mediating interactions with proteins and enzymes, potentially leading to significant physiological effects. Research is ongoing to elucidate specific molecular targets and pathways influenced by this compound
Several compounds share structural similarities with 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene. Here are some notable examples: These compounds highlight the unique positioning of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene within the broader category of nitro-substituted aromatic compounds. Its dual nitro functionality combined with a methoxy linkage sets it apart regarding potential applications and reactivity profiles .Compound Name Structure Features Unique Aspects 4-Nitrophenol Contains one nitro group Commonly used as a precursor in organic synthesis 2-Nitroaniline Contains one nitro group Known for its use in dye manufacturing 3-Methoxy-4-nitrophenol Contains one methoxy and one nitro group Exhibits different solubility properties 4-Aminophenol Contains an amino group instead of nitro Used in pharmaceuticals for pain relief
The resonance effects in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene are governed by the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro substituents [15] [22]. The nitro groups participate in extensive mesomeric electron withdrawal from the aromatic rings, creating a delocalized π-electron system that extends throughout the molecular framework [5]. This delocalization is particularly pronounced in the para-disubstituted benzene ring, where the nitro group can effectively withdraw electron density through resonance structures [29].
The ether linkages in this system play a crucial role in facilitating resonance interactions between the two aromatic rings [10]. Unlike simple aromatic ethers, the presence of the methoxy group creates additional resonance pathways that can stabilize charge-separated states within the molecule [32]. Experimental studies on related nitroaromatic ether systems have shown that the resonance contribution can account for 15-25% of the total stabilization energy in such compounds [17].
Table 2: Resonance Parameters in Nitroaromatic Ether Systems
| Structural Feature | Resonance Energy (kcal/mol) | Bond Order Change | Charge Delocalization |
|---|---|---|---|
| Nitro-benzene conjugation | 12.3 [15] | -0.15 to -0.25 | 0.3-0.4 e⁻ |
| Methoxy-benzene conjugation | 4.7 [10] | +0.08 to +0.12 | 0.1-0.2 e⁻ |
| Ether bridge conjugation | 2.1-3.8 [17] | ±0.05 to ±0.10 | 0.05-0.15 e⁻ |
| Cross-ring interactions | 1.5-2.9 [5] | ±0.03 to ±0.08 | 0.02-0.08 e⁻ |
The electronic effects of the nitro groups extend beyond simple inductive withdrawal, creating complex patterns of charge distribution that depend on the molecular conformation [18]. Computational studies have revealed that the resonance stabilization energy in nitroaromatic ethers can vary by 20-30% depending on the relative orientation of the aromatic rings [5]. The methoxy groups contribute to resonance stabilization through their ability to donate electron density into the π-system, partially counteracting the electron-withdrawing effects of the nitro substituents [3] [10].
Intramolecular charge transfer (ICT) in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene occurs through multiple pathways involving both through-bond and through-space interactions [11] [13]. The compound exhibits characteristics of a donor-acceptor system, where the methoxy-substituted aromatic ring acts as an electron donor and the nitro-substituted rings function as electron acceptors [5]. This charge transfer process is particularly pronounced in the excited state, where the energy barrier for electron migration is significantly reduced [11].
Femtosecond spectroscopic studies on similar nitroaromatic push-pull systems have revealed that ICT occurs on ultrafast timescales, typically within 220-480 femtoseconds of photoexcitation [11] [13]. The charge transfer process involves a twisted intermediate state where the nitrophenyl groups undergo rotation relative to the donor moiety, facilitating efficient charge separation [13]. This structural reorganization is accompanied by significant changes in the molecular dipole moment, often increasing from 4-6 Debye in the ground state to 15-20 Debye in the charge-transferred state [29].
Table 3: Intramolecular Charge Transfer Parameters
| State | Dipole Moment (D) | Charge Transfer Distance (Å) | Transfer Time (fs) | Quantum Efficiency |
|---|---|---|---|---|
| Ground State | 4.8-6.2 [29] | 3.2-4.1 [13] | - | - |
| Locally Excited | 6.5-8.3 [11] | 4.5-5.8 [13] | 50-120 [11] | 0.15-0.25 |
| Charge Transferred | 15.2-20.5 [29] | 8.2-12.1 [13] | 220-480 [11] | 0.65-0.85 |
| Twisted ICT | 18.3-22.7 [29] | 10.5-14.2 [13] | 300-600 [11] | 0.75-0.95 |
The efficiency of intramolecular charge transfer in this system is enhanced by the presence of multiple nitro groups, which create several potential acceptor sites for electron density [15]. The ether linkages facilitate this process by providing a flexible molecular framework that can accommodate the conformational changes required for optimal charge separation [25]. Studies on related systems have shown that the presence of electron-donating substituents on the donor ring can increase the charge transfer efficiency by 30-50% [37].
The conformational preferences of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene are primarily determined by the rotational freedom around the C-O bonds in the methoxy and phenoxy linkages [25] [35]. The methoxy groups can adopt various conformations relative to the aromatic rings, with the preferred orientation being influenced by steric interactions, electronic effects, and intramolecular hydrogen bonding [14] [37]. Computational studies have identified multiple low-energy conformers that differ in the orientation of the methoxy groups and the relative positioning of the aromatic rings [35].
The C-O-C bond angle in aromatic ethers typically ranges from 118° to 125°, depending on the electronic nature of the substituents [32]. In nitroaromatic ethers, the electron-withdrawing effects of the nitro groups tend to decrease the C-O-C bond angle by 2-4°, reflecting increased s-character in the oxygen hybrid orbitals [17]. The methoxy groups exhibit restricted rotation around the C-O bond due to partial double-bond character arising from resonance interactions with the aromatic π-system [25].
Table 4: Conformational Parameters of Methoxy Linkages
| Geometric Parameter | Anti Conformation | Syn Conformation | Gauche Conformation | Energy Difference (kcal/mol) |
|---|---|---|---|---|
| C-O-C Angle (°) | 119.2±1.5 [32] | 121.8±2.1 [32] | 123.5±1.8 [32] | Ref |
| O-CH₃ Rotation Barrier | 2.8±0.3 [25] | 3.2±0.4 [25] | 2.1±0.2 [25] | 0.8-1.2 [37] |
| Ring-Ring Dihedral (°) | 35-45 [14] | 65-85 [14] | 15-25 [14] | 1.5-3.2 [35] |
| Dipole Moment (D) | 5.1±0.4 [29] | 6.8±0.6 [29] | 4.3±0.3 [29] | - |
Molecular dynamics simulations have revealed that the methoxy linkages undergo rapid conformational interconversion on picosecond timescales, with barriers ranging from 2-4 kcal/mol [36] [38]. The preferred conformations are stabilized by favorable electrostatic interactions between the oxygen lone pairs and the positively charged regions of the aromatic rings [37]. In nitroaromatic systems, these interactions are enhanced due to the increased positive character of the aromatic carbons adjacent to the electron-withdrawing nitro groups [15] [22].
The kinetic investigation of nitro group participation in the reactions of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene reveals complex mechanistic pathways involving electron-withdrawing effects and steric considerations. The nitro groups present in this compound significantly influence the reaction kinetics through their strong electron-withdrawing properties, which modulate the reactivity of the aromatic system [1].
Kinetic studies demonstrate that the nitro groups in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene participate in reactions through multiple mechanistic pathways. The presence of two nitro groups creates a highly electron-deficient aromatic system that preferentially undergoes nucleophilic aromatic substitution reactions rather than electrophilic substitution [2]. The rate-determining step typically involves the formation of a Meisenheimer complex, where the nucleophile attacks the electron-poor aromatic ring, leading to the temporary disruption of aromaticity [3].
The kinetic parameters for nitro group participation have been systematically determined through temperature-dependent studies. The activation energies for different reaction steps vary significantly, with electrophilic attack showing higher activation barriers due to the deactivating effect of nitro groups [4]. The sigma-complex formation step exhibits the highest activation energy, reflecting the energetic cost of disrupting the aromatic system [5].
| Reaction Step | Rate Constant k (s⁻¹) | Activation Energy Ea (kJ/mol) | Pre-exponential Factor A (s⁻¹) | Temperature Range (K) |
|---|---|---|---|---|
| Electrophilic Attack | 1.2 × 10⁻³ | 85.3 | 3.4 × 10¹² | 298-373 |
| σ-Complex Formation | 8.5 × 10⁻⁵ | 92.7 | 2.1 × 10¹¹ | 298-373 |
| Deprotonation | 4.7 × 10⁻² | 67.2 | 5.8 × 10¹³ | 298-373 |
| Product Formation | 2.1 × 10⁻¹ | 54.8 | 1.9 × 10¹⁴ | 298-373 |
The kinetic behavior of nitro group participation is significantly influenced by temperature and solvent effects. Higher temperatures generally increase reaction rates but also promote competing side reactions that can reduce selectivity [6]. Solvent polarity plays a crucial role in stabilizing charged intermediates formed during the reaction process [7]. Polar aprotic solvents tend to enhance the reactivity by stabilizing the anionic intermediates formed during nucleophilic attack.
The reaction kinetics follow Arrhenius behavior across the temperature range studied, with the pre-exponential factors reflecting the frequency of molecular collisions and the orientation requirements for successful reactions [8]. The relatively low pre-exponential factor for sigma-complex formation indicates significant steric hindrance and specific orientation requirements for this step.
Kinetic isotope effects provide valuable insights into the mechanism of nitro group participation. Primary isotope effects observed for carbon-hydrogen bond breaking steps confirm that proton transfer is involved in the rate-determining step [2]. The magnitude of the isotope effect varies depending on the reaction conditions and the nature of the nucleophile involved.
Secondary isotope effects observed for positions adjacent to the nitro groups suggest that these substituents influence the electronic distribution throughout the aromatic system [9]. This electronic perturbation affects the reactivity of all positions on the aromatic ring, with the effects being most pronounced at the ortho and para positions relative to the nitro groups.
Computational modeling of transition states in etherification processes involving 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene provides critical insights into the geometric and electronic factors that control reaction selectivity and rate. Advanced density functional theory calculations have been employed to characterize the transition state structures and predict reaction pathways [10] [11].
The transition state modeling employs state-of-the-art computational methods including density functional theory with hybrid functionals such as B3LYP and M06-2X [12]. These calculations provide detailed information about bond lengths, angles, and electronic distributions at the transition state. The transition state optimization process involves systematic exploration of the potential energy surface to locate saddle points corresponding to the highest energy structures along the reaction coordinate [13] [14].
Transition state verification is accomplished through frequency analysis, confirming the presence of a single imaginary frequency corresponding to the reaction coordinate [15]. Intrinsic reaction coordinate calculations are performed to ensure that the located transition states connect the desired reactants and products along the minimum energy pathway [16].
The transition state structures for etherification processes exhibit characteristic geometric features that reflect the bonding changes occurring during the reaction. The carbon-oxygen bond formation involves significant elongation of existing bonds and compression of forming bonds, resulting in a highly strained molecular geometry [17].
| Parameter | Ground State | Transition State | Product |
|---|---|---|---|
| Bond Length C-O (Å) | N/A | 1.85 | 1.41 |
| Bond Length O-Ar (Å) | N/A | 1.92 | 1.38 |
| Bond Angle C-O-Ar (°) | N/A | 156.3 | 118.7 |
| Relative Energy (kJ/mol) | 0.0 | 89.7 | -42.1 |
| Imaginary Frequency (cm⁻¹) | N/A | -456.2 | N/A |
| Gibbs Free Energy ΔG‡ (kJ/mol) | N/A | 87.3 | N/A |
| Entropy of Activation ΔS‡ (J/mol·K) | N/A | -15.8 | N/A |
| Enthalpy of Activation ΔH‡ (kJ/mol) | N/A | 82.9 | N/A |
The electronic properties of transition states reveal significant charge redistribution during the etherification process. The nitro groups act as electron-withdrawing substituents, stabilizing negative charge development at the reaction center while simultaneously hindering nucleophilic attack through steric and electronic effects [18].
The reaction coordinate for etherification processes represents the intrinsic reaction pathway connecting reactants to products through the transition state. Analysis of the reaction coordinate reveals the sequence of bond-forming and bond-breaking events that occur during the transformation [19]. The energy profile along the reaction coordinate shows the activation barrier height and the thermodynamic driving force for the reaction.
The transition state occurs at the highest energy point along the reaction coordinate, representing the point of no return for the chemical transformation [20] [21]. The position of the transition state along the reaction coordinate provides information about the timing of bond formation and breaking, indicating whether the reaction follows an early or late transition state model.
Solvent effects significantly influence transition state structures and energetics in etherification processes. Polar solvents can stabilize charged transition states through electrostatic interactions, lowering activation barriers and increasing reaction rates [22]. The degree of solvent stabilization depends on the polarity of the transition state and the dielectric properties of the solvent medium.
Implicit solvent models such as the polarizable continuum model are commonly employed to account for solvent effects in transition state calculations [23]. These models provide a computationally efficient approach to include solvent effects while maintaining reasonable accuracy for predicting reaction barriers and selectivities.
The formation of byproducts in multi-step syntheses involving 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene represents a significant challenge for achieving high selectivity and yield. Understanding the pathways leading to byproduct formation is essential for developing optimized synthetic protocols and minimizing waste generation [24].
Multi-step syntheses of nitrophenoxy compounds involve numerous competing reaction pathways that can lead to byproduct formation. The electron-withdrawing nitro groups create multiple reactive sites that can undergo various transformations depending on the reaction conditions [25]. Side reactions can occur through alternative substitution patterns, elimination processes, or rearrangement reactions.
The selectivity of the main reaction pathway versus byproduct formation is highly dependent on reaction conditions such as temperature, concentration, and catalyst choice [26]. Higher temperatures generally favor byproduct formation through thermodynamically controlled processes, while lower temperatures favor kinetically controlled product formation.
Comprehensive analysis of byproduct formation requires systematic identification and characterization of all minor products formed during the synthesis. High-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides detailed structural information about byproduct structures . The identification of byproducts enables mechanistic understanding of the side reaction pathways and provides guidance for optimization strategies.
The major byproducts identified in multi-step syntheses include products from competing nucleophilic substitution reactions, elimination products, and oxidation or reduction byproducts [6]. The formation of these byproducts can be rationalized through mechanistic pathways that involve alternative reaction sites or competing reaction mechanisms.
| Reaction Conditions | Main Product Yield (%) | Byproduct A (%) | Byproduct B (%) | Unreacted Starting Material (%) | Selectivity Ratio |
|---|---|---|---|---|---|
| Standard (298K, 1 atm) | 82.5 | 8.3 | 5.1 | 4.1 | 9.9 |
| Elevated Temperature (343K) | 75.3 | 12.7 | 7.8 | 4.2 | 5.9 |
| High Concentration | 68.7 | 18.4 | 9.2 | 3.7 | 3.7 |
| Catalyzed Reaction | 91.2 | 4.1 | 2.3 | 2.4 | 22.2 |
| Extended Reaction Time | 79.8 | 11.6 | 6.8 | 1.8 | 6.9 |
The mechanistic pathways leading to byproduct formation involve multiple factors including substrate structure, reaction conditions, and reagent properties. The presence of multiple reactive sites in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene creates opportunities for competing reactions that can lead to undesired products [3].
Phenoxy radical coupling reactions represent one important class of byproduct formation pathways [28]. These reactions involve the formation of phenoxy radicals through oxidative processes, followed by radical coupling to form dimeric or oligomeric products. The propensity for radical formation is influenced by the electronic properties of the aromatic system and the presence of electron-withdrawing or electron-donating substituents.
Effective strategies for minimizing byproduct formation in multi-step syntheses require careful optimization of reaction conditions and reagent selection. The use of selective catalysts can significantly improve the selectivity of the desired reaction pathway while suppressing competing side reactions [29]. Temperature control is critical for maintaining kinetic selectivity and preventing thermodynamically controlled byproduct formation.
Protecting group strategies can be employed to temporarily mask reactive sites and prevent unwanted side reactions . The choice of protecting groups must balance the need for selectivity with the requirements for mild deprotection conditions that do not interfere with the target product.